Ac-Cha-Gpg-Disc-Nle-NMeBn
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Overview
Description
Ac-Cha-Gpg-Disc-Nle-NMeBn is a synthetic tetrapeptide composed of the non-natural Ac-Cha, Gpg, Disc and Nle-NMeBn residues coupled in sequence.
Scientific Research Applications
Green Chemistry in Pharmaceutical Manufacturing
Ac-Cha-Gpg-Disc-Nle-NMeBn's relevance in green chemistry is highlighted in pharmaceutical manufacturing. The integration of green chemistry and engineering practices in the pharmaceutical industry, as advocated by the ACS Green Chemistry Institute (GCI) and global pharmaceutical corporations, emphasizes the importance of this compound in developing environmentally friendly manufacturing processes (Constable et al., 2007).
Advancements in High-Resolution Imaging Techniques
The compound plays a significant role in enhancing the capabilities of high-resolution imaging techniques like the geometric phase analysis (GPA) algorithm in transmission electron microscope (TEM) and aberration-corrected scanning TEM (ac-STEM) images. This facilitates the measurement of lattice strains and the identification of structural changes in materials (Peters et al., 2015).
Software Engineering and Scientific Computing
In the domain of software engineering and scientific computing, the compound's utility is implicitly linked to the development of software systems for scientific applications. It underscores the chasm between scientific computing and general software engineering, highlighting the unique challenges faced in scientific applications (Kelly, 2007).
Nanomaterials for Sustainable Energy
The compound's significance extends to the development and characterization of nanomaterials for sustainable energy production. It underlines the importance of nanotechnology in creating efficient energy solutions, including renewable energy applications and clean fuel production (Liu et al., 2010).
Data-Intensive Scalable Computing
In data-intensive scalable computing for scientific applications, this compound contributes to managing massive datasets and performing complex computations. This is crucial in fields that require handling large-scale scientific data, underscoring its significance in advancing computational capabilities (Bryant, 2011).
properties
Molecular Formula |
C42H60N8O5 |
---|---|
Molecular Weight |
757 g/mol |
IUPAC Name |
(1S)-2-[(2S)-2-[[(2S)-2-acetamido-3-cyclohexylpropanoyl]amino]-2-(1-carbamimidoylpiperidin-4-yl)acetyl]-N-[(2S)-1-[benzyl(methyl)amino]-1-oxohexan-2-yl]-1,3-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C42H60N8O5/c1-4-5-20-34(40(54)48(3)26-30-16-10-7-11-17-30)46-39(53)37-33-19-13-12-18-32(33)27-50(37)41(55)36(31-21-23-49(24-22-31)42(43)44)47-38(52)35(45-28(2)51)25-29-14-8-6-9-15-29/h7,10-13,16-19,29,31,34-37H,4-6,8-9,14-15,20-27H2,1-3H3,(H3,43,44)(H,45,51)(H,46,53)(H,47,52)/t34-,35-,36-,37-/m0/s1 |
InChI Key |
OGAVZQWZJMOGIA-BQYLNSIHSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N(C)CC1=CC=CC=C1)NC(=O)[C@@H]2C3=CC=CC=C3CN2C(=O)[C@H](C4CCN(CC4)C(=N)N)NC(=O)[C@H](CC5CCCCC5)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)N(C)CC1=CC=CC=C1)NC(=O)C2C3=CC=CC=C3CN2C(=O)C(C4CCN(CC4)C(=N)N)NC(=O)C(CC5CCCCC5)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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